5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one
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Overview
Description
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one is a heterocyclic compound that features a fused imidazole and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one typically involves the reaction of appropriate aldehydes with thiazole derivatives. One common method includes the condensation of benzaldehyde with 3-phenylimidazo[2,1-b]thiazol-6(5H)-one under basic conditions . The reaction is usually carried out in ethanol with a base such as triethylamine to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; bromination using bromine in acetic acid.
Major Products
Oxidation: Benzoyl derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Nitrated or brominated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic photovoltaics and semiconductors.
Biological Studies: It serves as a useful scaffold for the development of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
3-(5-Benzylideneamino)thiazol-3-yl-2H-chromen-2-ones: These compounds also feature a thiazole ring and have shown significant biological activity.
Thiazolo[4,5-b]pyridines: These derivatives share a similar thiazole core and are used in drug development for various therapeutic applications.
Uniqueness
5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly suitable for applications in organic electronics and as a scaffold for drug development.
Properties
Molecular Formula |
C18H12N2OS |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-phenylimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C18H12N2OS/c21-17-15(11-13-7-3-1-4-8-13)20-16(12-22-18(20)19-17)14-9-5-2-6-10-14/h1-12H/b15-11+ |
InChI Key |
ZYYPAAKXJCJVQN-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N=C3N2C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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